1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
The compound “1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains two boronate ester groups, which are often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a central pyrazole ring attached to a tetrahydro-2H-pyran-2-yl group and two 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups . The presence of these groups suggests that the compound may have interesting chemical properties and reactivity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 328.22 . It is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis and Bioevaluation of Novel Pyrazole Derivatives
Pyrazoles are heterocyclic compounds with significant pharmaceutical and agrochemical activities. Recent developments in synthetic strategies and biological activities found in pyrazole derivatives highlight their importance. These compounds exhibit a wide range of properties, including antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Organophosphorus Azoles and Stereochemical Structures
The stereochemical structure of functionalized organophosphorus azoles, including pyrazoles, is extensively studied using multinuclear NMR spectroscopy and quantum chemistry. These studies provide insights into the stereochemistry of phosphorylated N-vinylazoles and their Z/E isomerization, emphasizing the importance of these compounds in understanding the behavior of tetra-, penta-, and hexacoordinated phosphorus atoms (L. Larina, 2023).
Energetic Materials and Pyrazine Derivatives
High-nitrogen azine energetic materials, including pyrazine derivatives, are explored for their potential applications in propellants, mixed explosives, and gas generators. These compounds offer improvements in burning rate, detonation performance, and gas content, showcasing the broad application prospects in energetic materials (C. Yongjin & Ba Shuhong, 2019).
Pyrazole Scaffolds in Drug Design
Pyrazole scaffolds are central to anti-viral and anti-inflammatory drug design, showing success against targets like HSV-1, NNRTI, H1N1, CoX-1, and CoX-2. The versatility and potential applications of pyrazole derivatives in medicinal chemistry are continually growing, underscoring their role in developing novel therapeutic agents (D. Karati, K. Mahadik, & Dileep Kumar, 2022).
Multicomponent Synthesis of Bioactive Pyrazole Derivatives
The synthesis of pyrazole derivatives via multicomponent reactions (MCRs) has gained popularity for its efficiency and eco-friendliness. These derivatives exhibit a wide array of biological activities, including antibacterial, anticancer, and antifungal properties, highlighting the pyrazole moiety's therapeutic potential (Diana Becerra, R. Abonía, & J. Castillo, 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(oxan-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34B2N2O5/c1-17(2)18(3,4)27-21(26-17)14-13-15(22-28-19(5,6)20(7,8)29-22)24(23-14)16-11-9-10-12-25-16/h13,16H,9-12H2,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGAKELQAYTDKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)B4OC(C(O4)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34B2N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682348 |
Source
|
Record name | 1-(Oxan-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
1256360-29-8 |
Source
|
Record name | 1-(Oxan-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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